Alarmine
Overview
Description
N,N’-Dimethyl-P-phenylenediamine is an aromatic amine primarily used as an intermediate in the production of dyesThis compound has a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol . It is a solid at room temperature with a melting point of 34-36°C and a boiling point of 262°C .
Mechanism of Action
Target of Action
Alarmine, also known as N,N’-Dimethyl-P-phenylenediamine or 1,4-Benzenediamine, N,N’-dimethyl-, is an aromatic amine that primarily targets immune cells . It is classified as an alarmin , a group of endogenous molecules that are released upon tissue damage and activate the immune system . Alarmins play critical roles in the activation of immune cell populations such as mast cells, eosinophils, and group 2 innate lymphoid cells .
Mode of Action
This compound interacts with its targets by inducing the chemotactic migration and activation of antigen-presenting cells (APCs), consequently promoting the induction of immune responses . Upon the entry of microorganisms into the host, alarmins like this compound are rapidly released by epithelial cells and local resident leukocytes in response to cell death or stimulation by pathogen-associated molecular patterns (PAMPs) .
Biochemical Pathways
This compound affects the interleukin-33 (IL-33) and thymic stromal lymphopoietin (TSLP) pathways . These pathways play critical roles in the activation of immune cell populations and are involved in both type 2 (T2) inflammation and non-T2 inflammation . The activation of these pathways leads to downstream effects such as the release of cytokines and the activation of immune responses .
Result of Action
The molecular and cellular effects of this compound’s action involve the enhancement of innate and adaptive immune responses . This includes the activation of immune cells, the release of cytokines, and the promotion of inflammation . These effects contribute to the host’s defense against microbial invasion and tissue injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of microbial pathogens can trigger the release of this compound from cells . Additionally, the pH and temperature of the environment may affect the stability and activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dimethyl-P-phenylenediamine can be synthesized through several methods. One common method involves the reduction of nitro-N,N-dimethylaniline using hydrazine hydrate in the presence of a copper catalyst. The reaction is carried out in an aqueous ethanolic solution at 50°C for 13 hours . Another method involves the reaction of paranitrochlorobenzene with dimethylamine hydrochloride in toluene .
Industrial Production Methods
Industrial production of N,N’-Dimethyl-P-phenylenediamine typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-P-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation reaction with hydrogen peroxide produces a colored product used in spectrophotometric detection .
Scientific Research Applications
N,N’-Dimethyl-P-phenylenediamine has various scientific research applications:
Comparison with Similar Compounds
N,N’-Dimethyl-P-phenylenediamine can be compared with other similar compounds such as:
N,N-Diethyl-P-phenylenediamine: Similar in structure but with ethyl groups instead of methyl groups.
N-Phenyl-P-phenylenediamine: Contains a phenyl group instead of methyl groups.
N,N-Dimethylaniline: Similar but lacks the amino group on the benzene ring.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituent groups.
Properties
IUPAC Name |
1-N,4-N-dimethylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRZMTHMPKVOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892522 | |
Record name | N,N'-dimethyl-p-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-10-2 | |
Record name | Alarmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-dimethyl-p-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.